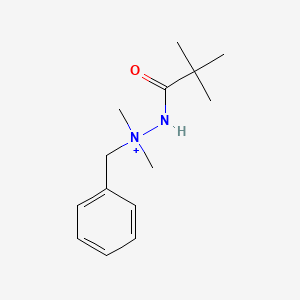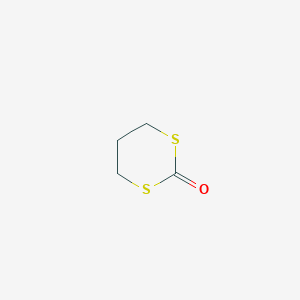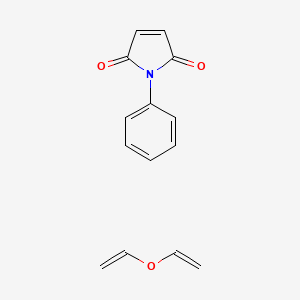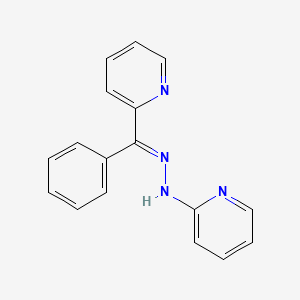![molecular formula C10H10OSe B14691469 2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane] CAS No. 24194-77-2](/img/structure/B14691469.png)
2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] is a unique spirocyclic compound that features a selenium atom within its structure Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] typically involves multi-component reactions. One common method includes the reaction of benzaldehyde with cyclohexane-1,3-dione and malononitrile under specific conditions . The reaction is often catalyzed by nanocomposites such as Al2O3/V2O5, which provide good yields and short reaction times .
Industrial Production Methods: While specific industrial production methods for 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced catalytic systems to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to open the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] involves its interaction with molecular targets through its selenium and oxirane moieties. The selenium atom can participate in redox reactions, while the oxirane ring can undergo nucleophilic attack, leading to the formation of various biologically active intermediates. These interactions can modulate biological pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Spiroindole: Contains an indole moiety and exhibits significant biological activity.
Spirooxindole: Known for its applications in drug design and synthesis.
Spiro-4H-pyran: Exhibits a broad spectrum of biological activities and is used in medicinal chemistry.
Uniqueness: 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not commonly found in other spirocyclic compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
24194-77-2 |
|---|---|
Molecular Formula |
C10H10OSe |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
spiro[2,4-dihydroselenochromene-3,2'-oxirane] |
InChI |
InChI=1S/C10H10OSe/c1-2-4-9-8(3-1)5-10(6-11-10)7-12-9/h1-4H,5-7H2 |
InChI Key |
QQKFBYGDJNZKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2[Se]CC13CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


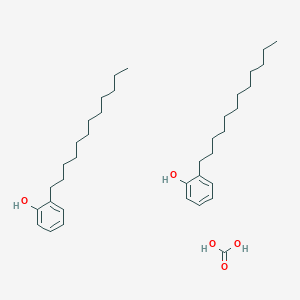
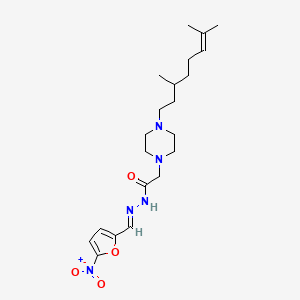
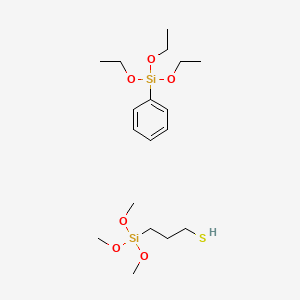
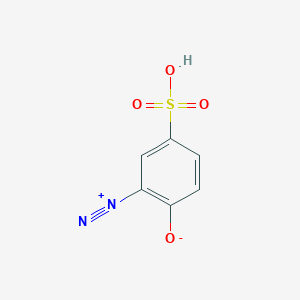
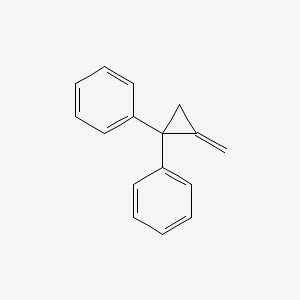
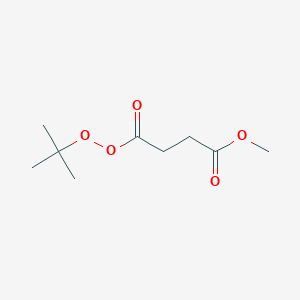
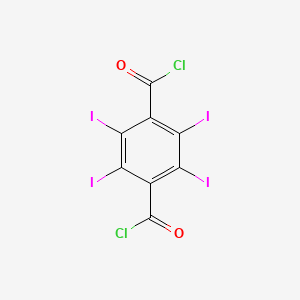
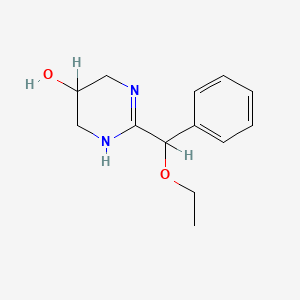
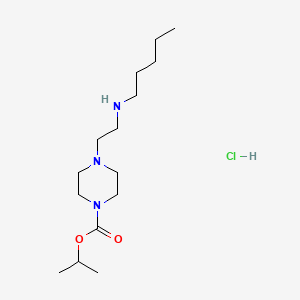
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
